rac-1-Linoleoyl-2,3-dilinolenoylglycerol
Description
Contextualizing Glycerolipids in Biological Systems Research
Glycerolipids are a broad class of lipids that are fundamental to the structure and function of all living organisms. Current time information in El Paso, TX, US. They are key components of biological membranes, act as a major form of energy storage, and are involved in complex signaling pathways within and between cells. Current time information in El Paso, TX, US.sigmaaldrich.com The basic structure of a glycerolipid consists of a glycerol (B35011) backbone esterified with one, two, or three fatty acids, leading to mono-, di-, and triglycerides, respectively. clearsynth.com The immense structural diversity of glycerolipids arises from the various combinations of different fatty acids that can be attached to the glycerol molecule, as well as the presence of different head groups in phospholipids (B1166683) and glycolipids. Current time information in El Paso, TX, US.pharmaffiliates.com This structural variety allows for a wide range of physical properties and biological roles, from forming the fluid mosaic of cell membranes to acting as second messengers in signal transduction. Current time information in El Paso, TX, US.sigmaaldrich.com
Triacylglycerols (also known as triglycerides) are the most common type of glycerolipid and are the primary form of long-term energy storage in animals and plants. clearsynth.com The specific composition of fatty acids in a triacylglycerol molecule influences its physical and metabolic properties. Research into the specific roles of individual triacylglycerol species is a complex field due to the vast number of possible combinations of fatty acids in a natural system.
Rationale for In-depth Academic Investigation of rac-1-Linoleoyl-2,3-dilinolenoylglycerol
Despite the general importance of mixed-acid triacylglycerols in biological systems, a specific rationale for the in-depth academic investigation of this compound is not documented in the available scientific literature. Typically, the impetus for studying a specific glycerolipid would stem from its identification in a significant biological context, its potential as a biomarker for a disease state, or unique physical properties that could be exploited for industrial or pharmaceutical applications. However, no such specific drivers for research into this particular compound are currently published.
Scope and Objectives of Research on this compound
Consistent with the lack of a clear rationale for its study, the scope and objectives of research specifically focused on this compound have not been defined in academic publications. While it is available as a research chemical, suggesting potential use in laboratory settings, there are no published studies that outline specific research goals, methodologies, or findings related to this compound. Its deuterated form, this compound-d5, is also available, indicating its potential use as an internal standard in mass spectrometry-based lipidomics analyses. However, without published research utilizing this standard, its specific applications remain speculative.
Due to the absence of detailed research findings in the scientific literature, a data table on the specific properties and biological activities of this compound cannot be generated at this time. The available information is limited to its basic chemical identifiers.
Table 1: Basic Chemical Information for this compound
| Property | Value |
| CAS Number | 79925-48-7 |
| Molecular Formula | C57H94O6 |
| Grade | Highly Purified |
This data is compiled from publicly available chemical supplier information.
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,9-10,12,16-21,25-30,54H,4-6,8,11,13-15,22-24,31-53H2,1-3H3/b10-7-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPMCCKWZKDAGE-DJOODRDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H94O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649445 | |
| Record name | 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79925-48-7 | |
| Record name | 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Structural Elucidation and Quantification in Research
Chromatographic Techniques for Separation and Characterization
Chromatography is indispensable for isolating specific TAGs from complex lipid mixtures, a critical prerequisite for accurate analysis. The separation of TAGs is particularly challenging due to the existence of numerous isomers with identical mass but different fatty acid compositions or positional arrangements on the glycerol (B35011) backbone.
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for lipid analysis, offering several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC). nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher resolution, which is particularly beneficial for resolving complex mixtures of TAG isomers. nih.gov
When coupled with Mass Spectrometry (MS), SFC-MS provides both separation and identification capabilities. For TAG profiling, SFC is adept at separating regioisomers—molecules that differ only in the position of fatty acids on the glycerol backbone. For instance, SFC using a triacontyl (C30) silica (B1680970) gel reversed-phase column has been shown to effectively separate regioisomeric TAG pairs, such as PPLn/PLnP (Palmitoyl-Palmitoyl-Linolenoyl / Palmitoyl-Linolenoyl-Palmitoyl), in a significantly shorter time than HPLC. acs.org This capability is crucial for distinguishing rac-1-Linoleoyl-2,3-dilinolenoylglycerol from its isomer, 2-Linoleoyl-1,3-dilinolenoylglycerol. The high efficiency of SFC-MS allows for detailed characterization and quantification of a wide array of TAGs in various matrices. acs.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Triacontyl (C30) or BEH 2-EP | Provides high-resolution separation of TAG regioisomers. |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol, Acetonitrile) | Enables rapid and efficient elution with low organic solvent consumption. |
| Modifier Additive | Ammonium (B1175870) formate (B1220265) (e.g., 0.1%) | Improves peak shape and ionization efficiency. |
| Detector | Triple Quadrupole or Q-TOF Mass Spectrometer | Allows for sensitive detection and structural confirmation via fragmentation analysis. |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates molecular ions (e.g., [M+NH₄]⁺) for MS analysis. |
High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the analysis of glycerolipids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for TAG separation, typically employing C18 or C30 stationary phases. Separation in RP-HPLC is primarily based on the partition number (PN) of the TAGs, which is calculated as PN = CN - 2 × DB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. While effective for separating TAGs into groups based on their PN, co-elution of TAGs with the same PN but different fatty acid compositions can occur.
Spectroscopic Approaches for Definitive Structural Assignment
While chromatography separates the components of a mixture, spectroscopy provides the definitive structural information needed to identify each component unambiguously. For a compound like this compound, NMR and MS are the primary tools for confirming its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of TAGs, including the positional distribution of fatty acids on the glycerol backbone. researchgate.netnih.gov Both ¹H and ¹³C NMR are employed, with ¹³C NMR being particularly informative for positional analysis. nih.govresearchgate.net
The chemical shifts of the carbon nuclei in the glycerol backbone and the carbonyl groups of the ester linkages are sensitive to their position. The carbon at the sn-2 position has a distinct chemical shift compared to the equivalent carbons at the sn-1 and sn-3 positions. nih.gov Similarly, the carbonyl carbon of a fatty acid at the sn-2 position resonates at a slightly different frequency than one at the sn-1 or sn-3 position. nih.govajol.info By carefully integrating the signals in the carbonyl region (δ 172.5–173.6 ppm) of the ¹³C NMR spectrum, the relative amounts of each fatty acid at the sn-2 versus the sn-1,3 positions can be quantified. nih.govnih.gov For this compound, this would allow confirmation that the linoleoyl group is at an external position (sn-1 or sn-3) and the two linolenoyl groups occupy the remaining two positions.
¹H NMR provides complementary information, particularly from the signals of the protons on the glycerol moiety. nih.gov The CH₂ protons at sn-1,3 (around δ 4.1-4.3 ppm) and the CH proton at sn-2 (around δ 5.26 ppm) are distinct, allowing for structural confirmation. nih.gov
| Carbon Atom | Position | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Glycerol CH₂ | sn-1,3 | ~62.1 |
| - | - | |
| Glycerol CH | sn-2 | ~68.9 |
| Carbonyl (C=O) | sn-1,3 | ~173.2 |
| sn-2 | ~172.8 |
Note: Exact chemical shifts can vary slightly based on the specific fatty acid composition and solvent.
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and deduce its structure from fragmentation patterns. The molecular formula for 1-Linoleoyl-2,3-dilinolenoylglycerol is C₅₇H₉₄O₆, corresponding to a monoisotopic mass of approximately 874.705 Da.
In ESI-MS, TAGs typically form adducts with ammonium ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺) or lithium ([M+Li]⁺). nih.govacs.org Collision-induced dissociation (CID) of these precursor ions in a tandem mass spectrometer (MS/MS) yields characteristic fragment ions. The primary fragmentation pathway involves the neutral loss of one of the fatty acid chains along with the adduct ion (e.g., loss of RCOOH + NH₃ for an ammonium adduct), resulting in a diacylglycerol-like fragment ion ([DAG]⁺). acs.org
By analyzing the masses of these [DAG]⁺ ions, the fatty acid composition of the parent TAG can be determined. For 1-Linoleoyl-2,3-dilinolenoylglycerol, fragmentation would lead to two main [DAG]⁺ ions: one from the loss of a linoleic acid chain and one from the loss of a linolenic acid chain.
Crucially, the relative abundance of these fragment ions can provide information about the fatty acid's position. The neutral loss of a fatty acid from the sn-2 position is generally less favored than from the sn-1 or sn-3 positions. researchgate.net Therefore, in the MS/MS spectrum of 1-Linoleoyl-2,3-dilinolenoylglycerol, the [DAG]⁺ ion corresponding to the loss of linolenic acid (from the sn-2 or sn-3 position) would be expected to be more abundant than the [DAG]⁺ ion corresponding to the loss of the other linolenic acid. The presence of a less abundant fragment from the loss of another fatty acid would suggest its position at sn-2. For this compound, the fragmentation pattern would be compared to its isomer to confirm the positional assignment.
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+NH₄]⁺ | Precursor Ion (Ammonium Adduct) | 892.75 |
| [M+NH₄ - (C₁₈H₃₀O₂ + NH₃)]⁺ | [DAG]⁺ Fragment from loss of Linolenic Acid | 597.50 |
| [M+NH₄ - (C₁₈H₃₂O₂ + NH₃)]⁺ | [DAG]⁺ Fragment from loss of Linoleic Acid | 599.51 |
Note: m/z values are calculated based on monoisotopic masses of the most common isotopes.
Enzymatic Synthesis and Biocatalytic Approaches for Rac 1 Linoleoyl 2,3 Dilinolenoylglycerol and Analogues
Chemo-Enzymatic Synthesis Strategies for Specific Glycerolipid Isomers
Chemo-enzymatic approaches provide a powerful strategy for the synthesis of complex, asymmetric TAGs, including analogues of rac-1-Linoleoyl-2,3-dilinolenoylglycerol. These methods combine the precision of enzymatic catalysis with the versatility of chemical reactions, allowing for the construction of TAGs with three different fatty acids (ABC-type).
A multi-step chemo-enzymatic strategy can be employed, often starting from a chiral precursor like (R)- or (S)-solketal. This approach allows for the sequential introduction of different fatty acids. For instance, a six-step synthesis for enantiopure structured TAGs with unsaturated fatty acids like oleic and linoleic acid has been demonstrated. nih.gov This methodology involves the use of protective groups, such as the p-methoxybenzyl (PMB) ether, to shield specific hydroxyl groups on the glycerol (B35011) backbone, enabling the regioselective incorporation of fatty acids. nih.govresearchgate.net The highly regioselective immobilized Candida antarctica lipase (B570770) (CAL-B) plays a crucial role in the controlled acylation steps. nih.govresearchgate.net
The general scheme for such a synthesis involves:
Protection of a specific hydroxyl group of a glycerol derivative.
Enzymatic acylation of one of the free hydroxyl groups.
Chemical acylation of the remaining hydroxyl group.
Deprotection to reveal the final hydroxyl group.
A final acylation step to introduce the third fatty acid.
This meticulous approach allows for the synthesis of specific isomers that would be challenging to obtain through purely chemical or enzymatic one-pot methods. While not specifically detailed for this compound, the synthesis of triacylglycerols containing both linoleate (B1235992) and linolenate residues has been achieved, demonstrating the feasibility of this strategy for creating such complex molecules. researchgate.netnih.gov
Lipase-Catalyzed Esterification for Acylglycerol Construction
Lipase-catalyzed esterification is a cornerstone of structured lipid synthesis due to the mild reaction conditions and high selectivity of lipases. researchgate.net Lipases can catalyze esterification reactions between glycerol and free fatty acids to build acylglycerols. This method is advantageous as it can lead to high-purity products with fewer byproducts compared to acidolysis. nih.gov
The synthesis of structured TAGs often involves a two-step enzymatic process. In the first step, a specific monoacylglycerol (MAG) or diacylglycerol (DAG) is produced, which is then esterified with the desired fatty acid(s) in the second step. For example, 2-monoacylglycerols can be synthesized through the alcoholysis of a triacylglycerol using a 1,3-regiospecific lipase. dss.go.th These purified 2-MAGs can then be esterified with specific fatty acids to form the target structured TAG. dss.go.th This two-step approach was successfully used to synthesize structured triacylglycerides with medium-chain fatty acids at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid at the sn-2 position. dss.go.th
Solvent-free systems are often preferred for industrial applications to avoid the use of organic solvents. Response surface methodology (RSM) has been employed to optimize reaction conditions such as temperature, enzyme load, and substrate molar ratio to maximize the yield of the desired product, as demonstrated in the synthesis of 1,3-diconjugated linoleoyl glycerol. nih.gov
| Parameter | Optimized Condition | Result | Reference |
| Enzyme | Novozym 435 | High conversion | nih.gov |
| System | Solvent-free with N₂ bubbling under vacuum | Yield of 93% for 1,3-dCLG | nih.gov |
| Optimization | Response Surface Methodology (RSM) | Verified model and high yield | nih.gov |
Regioselective and Non-Regioselective Enzymatic Modifications
The regioselectivity of lipases is a key advantage in the synthesis of structured lipids. researchgate.net Lipases can be categorized based on their specificity:
sn-1,3 specific lipases: These enzymes selectively hydrolyze or esterify the fatty acids at the outer positions (sn-1 and sn-3) of the glycerol backbone. This property is widely exploited in acidolysis and interesterification reactions to produce structured lipids. For example, Lipozyme IM from Rhizomucor miehei, an sn-1,3 specific lipase, has been used to produce structured triacylglycerols from canola oil and caprylic acid. nih.gov
sn-2 specific lipases: While less common, some lipases show preference for the sn-2 position.
Non-specific lipases: These enzymes act on all three positions of the glycerol molecule.
Acidolysis, the reaction between a triacylglycerol and a free fatty acid, is a common method for producing structured lipids. mdpi.com By using an sn-1,3 specific lipase, the fatty acids at the sn-1 and sn-3 positions of a starting TAG can be replaced with new fatty acids, while the fatty acid at the sn-2 position remains unchanged. This is particularly useful for producing MLM-type (Medium-Long-Medium) structured lipids. mdpi.com The synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids has been achieved through the acidolysis of microbial oil with oleic acid using Lipozyme RM IM. researchgate.netnih.gov
The table below summarizes the use of different lipases in the synthesis of structured triacylglycerols.
| Lipase Source | Specificity | Application | Reference |
| Rhizomucor miehei | sn-1,3 | Acidolysis for ST production | nih.gov |
| Candida antarctica (CAL-B) | Non-specific but highly regioselective in certain reactions | Chemo-enzymatic synthesis of ABC-type TAGs | nih.govresearchgate.net |
| Thermomyces lanuginosus | sn-1,3 | Synthesis of human milk fat substitutes | researchgate.net |
| Rhizopus oryzae | sn-1,3 | Synthesis of structured TAGs with arachidonic acid | mdpi.com |
Development of Novel Biocatalysts for Complex Lipid Production
The advancement of biocatalysis for the production of complex lipids like this compound hinges on the development of novel and improved biocatalysts. While commercially available lipases are widely used, there is a continuous effort to discover and engineer enzymes with enhanced properties.
Plant-derived sn-glycerol-3-phosphate acyltransferases (GPATs) are a group of enzymes that catalyze the first step in the biosynthesis of glycerolipids. nih.gov These enzymes exhibit specificity for either the sn-1 or sn-2 position of glycerol-3-phosphate, making them potential candidates for the development of biocatalysts for structured lipid synthesis. nih.gov Research into the diverse GPATs found in plants could lead to the discovery of enzymes with novel specificities that can be harnessed for in vitro synthesis.
Furthermore, the regulation of the enzymes involved in triacylglycerol synthesis is a complex process, with multiple isoforms often catalyzing the same reaction. nih.govcapes.gov.br Understanding the structure and function of these different isoenzymes can provide insights for protein engineering efforts aimed at creating biocatalysts with desired characteristics, such as improved stability, activity, and selectivity for specific fatty acids. The identification and characterization of the genes and enzymes involved in lipid biosynthetic pathways are crucial for these advancements. nih.gov
Investigation of Biological Functions and Molecular Mechanisms
Modulation of Cellular Signaling Pathways
There is a lack of specific data on how rac-1-Linoleoyl-2,3-dilinolenoylglycerol modulates key cellular signaling pathways. While studies on other, structurally related, synthetic acylglycerols like 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) have shown effects on pathways such as the mitogen-activated protein kinase (MAPK) cascade, it is not scientifically accurate to extrapolate these findings to this compound without direct evidence.
Impact on Extracellular Signal-Regulated Kinase (ERK1/2) MAP Kinase Activation
No specific research findings were identified that detail the impact of this compound on the activation of the Extracellular Signal-Regulated Kinase (ERK1/2) MAP Kinase pathway.
Influence on Intracellular Calcium-Dependent Mechanisms
Information regarding the influence of this compound on intracellular calcium-dependent mechanisms is not available in the reviewed scientific literature.
Interplay with Rac1 and JNK Activation Pathways
There is no available research that specifically investigates the interplay between this compound and the Rac1 and JNK activation pathways.
Exploration of Non-Genomic Mechanistic Actions
The scientific literature lacks studies exploring potential non-genomic mechanistic actions of this compound.
Role in Oxidative Stress Responses
While the constituent polyunsaturated fatty acids, linoleic and linolenic acid, are known to be susceptible to oxidation and can participate in oxidative stress responses, the specific role and mechanisms of the complete triacylglycerol, this compound, in these processes have not been specifically elucidated.
Mechanisms of Free Radical Scavenging
There are no direct studies available that describe the mechanisms by which this compound may act as a free radical scavenger.
Inhibition of Superoxide (B77818) Generation
Current research does not support the inhibition of superoxide generation by the constituent fatty acids of this compound. In fact, studies on fibroblasts have shown that both linoleic acid and γ-linolenic acid can induce a dose-dependent increase in extracellular superoxide levels. nih.govresearchgate.net This effect is part of a rapid oxidative burst that occurs within minutes of treatment. nih.govresearchgate.net
Effects on NADPH Oxidase Activity and Redox Homeostasis
Linoleic acid and γ-linolenic acid have been demonstrated to stimulate the production of reactive oxygen species (ROS) in fibroblasts through the activation of the NADPH oxidase enzyme complex. nih.gov This activation involves the phosphorylation of the p47phox subunit and an increase in its mRNA expression. nih.gov The stimulation of NADPH oxidase by these fatty acids leads to an increase in extracellular superoxide levels, thereby impacting redox homeostasis. nih.gov The order of potency for stimulating this oxidative burst was found to be γ-linolenic > linoleic > oleic acid. nih.gov Excessive ROS production can lead to cellular damage by affecting lipids, proteins, and DNA. nih.gov
Anti-Inflammatory Modulatory Activities
The anti-inflammatory potential of this compound is largely attributed to the properties of its α-linolenic acid component, which is a well-documented anti-inflammatory agent.
Suppression of Inflammatory Mediators and Responses
α-Linolenic acid (ALA) has been shown to possess potent anti-inflammatory properties. researchgate.netacs.org It can downregulate the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. acs.org Diets enriched with ALA have been found to decrease inflammatory markers like C-reactive protein (CRP), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin. nih.gov Similarly, esters of linoleic acid have demonstrated the ability to suppress the secretion of pro-inflammatory cytokines like IL-6 and IL-1β in macrophages. nih.gov
Table 1: Effects of α-Linolenic Acid on Inflammatory Markers
| Inflammatory Marker | Effect of ALA Supplementation | Reference |
|---|---|---|
| C-reactive protein (CRP) | Decreased | nih.gov |
| Vascular cell adhesion molecule-1 (VCAM-1) | Decreased | nih.gov |
| E-selectin | Decreased | nih.gov |
| Inducible nitric oxide synthase (iNOS) | Inhibition of gene expression | acs.org |
| Cyclooxygenase-2 (COX-2) | Inhibition of gene expression | acs.org |
| Tumor necrosis factor-alpha (TNF-α) | Inhibition of gene expression | acs.org |
| Interleukin-6 (IL-6) | Suppression of secretion (by LA esters) | nih.gov |
Inhibition of NF-kappaB.DNA Complex Formation
The anti-inflammatory effects of the constituent fatty acids are mediated, in part, through the modulation of key transcription factors. Both γ-linolenic acid and linoleic acid have been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) in LPS-stimulated macrophages. nih.gov This is achieved by preventing the degradation and phosphorylation of IκB-α, a critical inhibitor of NF-κB. nih.gov Consequently, the nuclear translocation of the p65 subunit of NF-κB and its binding to DNA are significantly reduced. nih.govresearchgate.net α-Linolenic acid also exerts its anti-inflammatory effects by blocking NF-κB activation. acs.org
Effects on Neutrophil Infiltration and Chemokine Production (related to acetylated diacylglycerols)
While not directly about this compound, studies on a related compound, the acetylated diacylglycerol 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), provide insights into the potential roles of diacylglycerols in inflammation. PLAG has been shown to reduce inflammation by controlling neutrophil infiltration. This effect is crucial in various inflammatory conditions, including autoimmune arthritis and acute lung injury. By suppressing excessive neutrophil recruitment, PLAG can ameliorate tissue damage. Chemokines, such as CXCL1, CXCL2, CXCL5, and CXCL8, are critical in guiding neutrophils to sites of inflammation. The regulation of these chemokines and their receptors (CXCR1 and CXCR2) is a key aspect of controlling the inflammatory response. nih.govnih.gov
Cellular and Molecular Impact in Specific Biological Contexts
The constituent fatty acids of this compound, linoleic and α-linolenic acid, are essential polyunsaturated fatty acids that serve as crucial components of cell membranes and precursors to a variety of signaling molecules. nih.gov Linoleic acid is a precursor for arachidonic acid, which can be converted into pro-inflammatory eicosanoids. nih.gov In contrast, α-linolenic acid is the precursor for eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which generally give rise to anti-inflammatory mediators. nih.govcalstate.edu This balance between omega-6 and omega-3 fatty acid-derived signaling molecules is critical for maintaining cellular and tissue homeostasis.
Effects on Cell Proliferation and Apoptosis Regulation
While direct studies on this compound's impact on cell proliferation and apoptosis are not extensively detailed in the available research, studies on structurally related monoacetyldiglycerides provide insight into the potential biological activities of such lipids. For instance, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a compound isolated from Sika deer antlers and also chemically synthesized, has demonstrated immunomodulatory effects. nih.gov
In studies involving human breast cancer cells (MDA-MB-231), PLAG has been shown to block cell migration and invasion induced by epidermal growth factor (EGF). nih.gov This effect was specific to PLAG, as a similar diacylglycerol, 1-palmitoyl 2-linoleoyl 3-hydroxylglycerol (PLH), did not show the same inhibitory action on cancer cell invasiveness and mobility. nih.gov Furthermore, research on mouse peritoneal macrophages indicated that the R-(+)-enantiomer of PLAG could stimulate mitogenic activity, leading to macrophage cell growth. nih.gov This process was linked to an increase in reactive oxygen species (ROS) and the activity of Protein Kinase C (PKC). nih.gov
A randomized controlled trial in healthy adults investigating PLAG's effects on immune functions found that it led to a significant decrease in B cell proliferation compared to a control group. nih.gov These findings highlight how specific acetylated diacylglycerols can modulate cellular processes, including proliferation and migration, in different cell types.
Table 1: Effects of Related Acylglycerols on Cellular Processes
| Compound | Cell Type | Effect | Reference |
|---|---|---|---|
| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | MDA-MB-231 Breast Cancer Cells | Reduced EGF-induced cell invasion and migration. | nih.gov |
| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Human B Cells (in vivo) | Decreased proliferation. | nih.gov |
Modulation of Gene Expression Profiles (e.g., MUC5AC mucin)
The direct influence of this compound on the expression of the MUC5AC mucin gene has not been specifically documented. However, the regulation of MUC5AC is a complex process involving multiple signaling pathways that can be influenced by various stimuli, including lipids.
MUC5AC is a major secreted mucin expressed by goblet cells in the epithelial lining of respiratory and digestive tracts. nih.govresearchgate.net Its expression is tightly regulated and can be induced by inflammatory mediators and environmental factors. researchgate.net For example, lipopolysaccharides (LPS) have been shown to stimulate MUC5AC production in human airway cells through a pathway involving the epidermal growth factor receptor (EGFR). nih.gov This signaling cascade includes the activation of PI3K, the GTP-binding protein Rac1, and the subsequent generation of reactive oxygen species (ROS) by NADPH oxidase, which leads to the secretion and activation of matrix metalloproteinase 9 (MMP-9). nih.gov
Studies have also demonstrated that MUC5AC gene expression can be regulated by transcription factors such as NF-κB and Sp1, which are downstream of signaling pathways like the mitogen-activated protein kinase (MAPK) cascade. biomolther.org Natural compounds like kaempferol (B1673270) have been found to inhibit EGF-induced MUC5AC expression by regulating the phosphorylation of EGFR and downstream kinases p38 MAPK and ERK1/2. biomolther.org Given that lipids and their derivatives can act as signaling molecules, it is plausible that specific triacylglycerols could interact with these pathways, but direct evidence for this compound is currently lacking.
Interaction with Fatty Acid-Binding Proteins and PPARγ
The fatty acid components of this compound, namely linoleic and α-linolenic acid, are known ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). The delivery of these fatty acids to their nuclear receptors is often mediated by intracellular lipid-binding proteins, such as Fatty Acid-Binding Proteins (FABPs). nih.gov
Research has shown a selective functional cooperation between specific FABPs and PPAR isotypes. nih.gov For example, Adipocyte FABP (A-FABP) selectively enhances the transcriptional activity of PPARγ. nih.gov This enhancement occurs both in the absence and presence of an exogenous ligand like linoleic acid. nih.gov The mechanism involves A-FABP directly interacting with PPARγ, a process that is stabilized by the presence of a PPARγ ligand. nih.gov This interaction facilitates the "channeling" or direct transfer of the ligand from A-FABP to PPARγ, thereby activating gene transcription. nih.gov
This selective partnership ensures that specific fatty acids are targeted to their cognate PPARs in the nucleus, allowing for a precise regulation of biological functions. nih.gov The linoleoyl and linolenoyl moieties of this compound, once hydrolyzed, could therefore be shuttled by FABPs to activate PPARγ and other PPAR isotypes, influencing the transcription of genes involved in lipid metabolism and inflammation.
Table 2: Selective Interaction between FABPs and PPARs
| Fatty Acid-Binding Protein (FABP) | Peroxisome Proliferator-Activated Receptor (PPAR) | Interaction Details | Reference |
|---|---|---|---|
| Adipocyte FABP (A-FABP) | PPARγ | Directly interacts with and enhances the transcriptional activity of PPARγ. The interaction is stabilized by PPARγ ligands. | nih.govnih.gov |
Induction of Hormogonia Differentiation in Cyanobacteria by Related Diacylglycerols
Filamentous cyanobacteria, such as those of the genus Nostoc, undergo complex developmental cycles that include the differentiation of vegetative cells into specialized, motile filaments called hormogonia. nih.gov This process is crucial for dispersal and the establishment of symbiotic relationships with plants. nih.govresearchgate.net The differentiation of hormogonia can be triggered by chemical signals, known as hormogonium-inducing factors (HIFs), released by host plants. researchgate.net
Research has identified specific diacylglycerols (DAGs) as potent HIFs. For instance, a crude extract from the coralloid roots of the cycad Cycas revoluta was found to induce hormogonia differentiation in Nostoc species. researchgate.net Subsequent analysis identified the active molecule as the diacylglycerol 1-palmitoyl-2-linoleoyl-sn-glycerol. researchgate.net This indicates that specific lipid molecules produced by plants act as key signaling cues to initiate developmental changes in their cyanobacterial symbionts. While this compound is a triacylglycerol, the established role of related diacylglycerols in this process highlights the importance of glycerolipid structures in mediating inter-organismal communication and developmental regulation in cyanobacteria. researchgate.net
Substrate Specificity for Enzymatic Reactions
Reactivity with Lipoxygenases
Triacylglycerols containing polyunsaturated fatty acids can serve as substrates for lipoxygenase (LOX) enzymes. Lipoxygenases catalyze the dioxygenation of fatty acids that contain a cis,cis-1,4-pentadiene structure, such as linoleic and linolenic acid. nih.gov
While direct studies on the reactivity of this compound with lipoxygenases are not specified, research on analogous compounds confirms this enzymatic interaction. For example, 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol has been utilized as a substrate for soybean lipoxygenase in cell-free assays. caymanchem.commedchemexpress.com This demonstrates that the linoleoyl moiety within a triacylglycerol structure is accessible to the active site of the enzyme and can be oxidized. Given that this compound contains three polyunsaturated fatty acyl chains (one linoleoyl and two linolenoyl), it is a potential substrate for lipoxygenase-mediated oxidation.
Investigating Substrate Utilization in Lipid Metabolism Studies
The utilization of specific triacylglycerols is fundamental to understanding lipid metabolism. This compound has been identified as a polyunsaturated fatty acid-containing compound present during the malting of barley, suggesting its involvement in the lipid metabolic processes of the plant during germination. theclinivex.com
In biochemical research, structurally related molecules are used as tools to investigate metabolic pathways. For instance, (Rac)-1-Linoleoyl-2,3-isopropylidene-glycerol is classified as a biochemical reagent, implying its use in enzymatic assays or metabolic studies. medchemexpress.com The study of how such specifically structured glycerols are processed by lipases and other metabolic enzymes provides insight into the substrate specificity and mechanisms of lipid catabolism and remodeling.
Lipidomics and Systems Biology Perspectives
Integration of rac-1-Linoleoyl-2,3-dilinolenoylglycerol in Complex Lipidomic Profiles
The integration of a specific triacylglycerol (TAG) such as this compound into complex lipidomic profiles presents a significant analytical challenge. Lipidomics, which aims to comprehensively analyze lipids in a biological system, must contend with the immense structural diversity and isomerism of lipids. researchgate.netmdpi.com Triacylglycerols are a major component of this complexity, as variations in fatty acid composition and their positioning on the glycerol (B35011) backbone lead to a vast number of potential isomers. nih.govsci-hub.se
For a given TAG, isomers can exist as:
Regioisomers: Where the same fatty acids are present but are attached to different positions (sn-1, sn-2, sn-3) on the glycerol backbone. For example, 1,2-dipalmitoyl-3-oleoyl-glycerol is a regioisomer of 1,3-dipalmitoyl-2-oleoyl-glycerol.
Enantiomers: Chiral molecules that are mirror images of each other, which occurs when the fatty acids at the sn-1 and sn-3 positions are different.
Chain Isomers: Where fatty acyl chains have the same number of carbons and double bonds, but the double bonds are in different locations.
The compound this compound is a specific regioisomer containing one linoleic acid (18:2) and two linolenic acid (18:3) moieties. In a typical lipidomic analysis, this molecule would be part of a larger profile of TAGs. Its identification relies on separating it from other TAGs with the same total number of carbons and double bonds (in this case, 57 carbons and 8 double bonds in the acyl chains), such as rac-1,2-dilinoleoyl-3-eicosatrienoylglycerol.
Mass spectrometry (MS) is a cornerstone of lipidomics. researchgate.net In an initial MS scan, this compound would be detected as an ion with a specific mass-to-charge ratio (m/z). However, this alone is insufficient to distinguish it from its isomers. Therefore, its integration into a profile requires tandem mass spectrometry (MS/MS), where the parent ion is fragmented. The resulting fragment ions provide structural information, as the fatty acids at the sn-1/3 positions are typically lost more readily than the one at the sn-2 position. nih.gov This differential fragmentation allows for the tentative assignment of fatty acid positions on the glycerol backbone, which is critical for distinguishing regioisomers. researchgate.netnih.gov
High-Throughput Analysis of Glycerolipid Isomers in Biological Matrices
Analyzing the vast number of glycerolipid isomers in biological samples in a timely manner requires high-throughput methodologies. The primary challenge is achieving separation and identification of isomers that often co-elute in traditional chromatographic methods and have identical masses. nih.govresearchgate.net
Several advanced techniques have been developed to address this:
Supercritical Fluid Chromatography (SFC)-MS/MS: SFC has emerged as a powerful tool for lipid analysis. It can separate TAG isomers with high resolution and in shorter run times compared to conventional high-performance liquid chromatography (HPLC). researchgate.net When coupled with a mass spectrometer, SFC/MS allows for the simultaneous quantification of regioisomers and enantiomers in complex biological matrices. researchgate.net
Reversed-Phase Liquid Chromatography (RPLC)-MS/MS: RPLC is a widely used technique that separates lipids based on their hydrophobicity, which is influenced by both chain length and the number of double bonds. nih.gov While complete separation of all isomers is difficult, coupling RPLC with tandem MS allows for the identification of co-eluting species. The fragmentation patterns generated by MS/MS are used to determine the fatty acid composition and their relative positions. nih.govresearchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge. Isomeric lipids, including regioisomers, can have slightly different three-dimensional structures, resulting in different drift times through the ion mobility cell. mdpi.com This provides an additional dimension of separation beyond chromatography and mass, significantly enhancing the ability to resolve and identify individual isomers in a high-throughput fashion. mdpi.com
The table below illustrates hypothetical data from an RPLC-MS analysis, demonstrating how retention time and specific fragment ions are used to differentiate between TAG isomers.
| Compound ID | Molecular Formula | Precursor Ion (m/z) [M+NH4]+ | Retention Time (min) | Key Fragment Ions (m/z) | Identification |
| TAG-1 | C57H94O6 | 872.7 | 25.2 | 596.5, 594.5 | This compound |
| TAG-2 | C57H94O6 | 872.7 | 25.8 | 596.5, 596.5 | rac-1,3-Dilinoleoyl-2-linolenoylglycerol |
Note: This table contains illustrative data for educational purposes.
Computational Modeling of Glycerolipid Metabolic Networks
Computational modeling provides a powerful framework for understanding the complex network of reactions that govern glycerolipid metabolism. frontiersin.org These models integrate experimental data to simulate the flow of metabolites (flux) through biochemical pathways, offering insights into the regulation of TAG synthesis and breakdown. nih.gov
The synthesis of this compound is part of the Kennedy pathway, the major route for TAG synthesis. nih.govsmpdb.ca This process involves a series of enzymatic reactions catalyzed by acyltransferases. A computational model of this network would represent each reaction stoichiometrically.
Key enzymes in the TAG synthesis pathway include:
Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the initial step, adding a fatty acid to glycerol-3-phosphate. nih.govnih.gov
1-acylglycerol-3-phosphate acyltransferase (AGPAT): Adds the second fatty acid. nih.govnih.gov
Phosphatidic acid phosphatase (PAP): Removes the phosphate (B84403) group to form a diacylglycerol (DAG). nih.gov
Diacylglycerol acyltransferase (DGAT): Adds the final fatty acid to the DAG to form a TAG. nih.gov
Flux Balance Analysis (FBA) is a common computational approach used to study metabolic networks. frontiersin.org By applying constraints based on known biochemical and experimental data (e.g., nutrient uptake rates), FBA can predict the rates of all reactions in the network, including those leading to the synthesis of specific TAGs. Dynamic FBA models can further simulate how metabolism changes over time in response to different conditions. nih.gov Such models have been successfully applied to organisms like yeast to quantitatively analyze TAG homeostasis and its connection to membrane lipid synthesis and cell growth. nih.gov
The table below outlines a simplified reaction set for the synthesis of the specific DAG precursor to this compound in a computational model.
| Reaction ID | Reaction Name | Equation | Enzyme |
| R1 | GPAT Reaction | Glycerol-3-Phosphate + Linolenoyl-CoA → 1-Linolenoyl-G3P + CoA | GPAT |
| R2 | AGPAT Reaction | 1-Linolenoyl-G3P + Linolenoyl-CoA → 1,2-Dilinolenoyl-PA + CoA | AGPAT |
| R3 | PAP Reaction | 1,2-Dilinolenoyl-PA → 1,2-Dilinolenoylglycerol + Pi | PAP |
| R4 | DGAT Reaction | 1,2-Dilinolenoylglycerol + Linoleoyl-CoA → 1-Linoleoyl-2,3-dilinolenoylglycerol + CoA | DGAT |
Note: This table represents a simplified pathway for illustrative purposes.
Correlation with Cellular Processes and Physiological States
Triacylglycerols are primarily known as the main form of energy storage in eukaryotes. creative-proteomics.comhumankinetics.com They are stored in lipid droplets within cells, primarily in adipose tissue, and can be broken down (lipolysis) to release fatty acids for energy when needed. nih.gov The specific fatty acid composition of TAGs, such as the inclusion of polyunsaturated fatty acids like linoleic and linolenic acid in this compound, is crucial. These essential fatty acids are precursors to a variety of signaling molecules and are integral components of cell membranes.
Beyond energy storage, glycerolipid metabolism is intricately linked to various cellular processes and physiological states:
Cell Signaling: Intermediates in TAG synthesis, such as diacylglycerols (DAGs) and phosphatidic acid (PA), are potent signaling molecules that can activate protein kinases and regulate pathways involved in cell growth, proliferation, and metabolism. nih.gov
Membrane Synthesis: The breakdown of stored TAGs can provide the fatty acid building blocks required for the rapid synthesis of phospholipids (B1166683), which are essential for membrane expansion during cell growth and division. nih.gov
Metabolic Diseases: Dysregulation of TAG metabolism is a hallmark of numerous diseases. Elevated levels of plasma TAGs are implicated in metabolic syndrome, atherosclerosis, and nonalcoholic fatty liver disease. nih.gov Lipidomic studies often aim to identify changes in the profiles of specific TAG molecular species that correlate with these disease states, potentially serving as biomarkers. researchgate.net
Cancer Biology: Reprogramming of lipid metabolism is increasingly recognized as a key feature of cancer. mdpi.com Cancer cells often exhibit altered glycerolipid metabolism to meet the high demands for energy and membrane components required for rapid proliferation. mdpi.com
Future Directions and Advanced Research Avenues
Exploring Enantioselective Synthesis and Biological Activity of Isomers
The compound rac-1-Linoleoyl-2,3-dilinolenoylglycerol is a racemic mixture, meaning it contains equal amounts of two enantiomers: 1-Linoleoyl-2,3-dilinolenoyl-sn-glycerol and its mirror image, 3-Linoleoyl-1,2-dilinolenoyl-sn-glycerol. A critical future direction is the development of enantioselective synthesis methods to produce these stereoisomers in high purity. nih.gov Biological systems are often stereospecific, and the enzymes that metabolize triacylglycerols, such as lipases, can exhibit strong preferences for one enantiomer over the other. libretexts.org
Future research should focus on comparing the biological activities of the individual enantiomers. This would involve:
Differential Metabolism: Investigating whether the two isomers are hydrolyzed at different rates by key enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). libretexts.org This could lead to different rates of release for linoleic acid and α-linolenic acid, potentially altering downstream metabolic and signaling pathways.
Cellular Uptake and Trafficking: Determining if there are differences in how the enantiomers are transported into cells and incorporated into lipid droplets or membranes.
Signaling Properties: Assessing whether the diacylglycerol (DAG) products resulting from the hydrolysis of each enantiomer have distinct signaling roles, for example, in the activation of different protein kinase C (PKC) isoforms. creative-proteomics.com
Separating and characterizing such closely related isomers will require advanced analytical techniques, such as chiral chromatography. nih.gov Understanding the unique biological roles of each enantiomer could uncover previously unknown specificities in glycerolipid metabolism and signaling.
Table 1: Potential Research Questions for Isomer-Specific Activity
| Research Area | Key Question | Potential Impact |
|---|---|---|
| Enzymology | Do lipases show stereopreference for one enantiomer of 1-Linoleoyl-2,3-dilinolenoylglycerol? | Reveals specificity in lipid metabolism and energy release. |
| Cell Biology | Are the metabolic fates of the fatty acids from each isomer different within the cell? | Elucidates how cells handle specific triacylglycerol structures. |
| Signaling | Do the diacylglycerol metabolites of each isomer differentially activate signaling pathways? | Uncovers new layers of regulation in cellular signaling networks. |
Advanced Mechanistic Studies on Cellular Targets and Pathways
The precise cellular targets and metabolic pathways influenced by this compound remain largely uncharacterized. Future research must move beyond general triacylglycerol metabolism and focus on the specific effects of this molecule and its breakdown products.
Advanced mechanistic studies could involve:
Metabolic Flux Analysis: Utilizing stable isotope-labeled versions of the molecule (e.g., this compound-d5) to trace the constituent fatty acids through various metabolic pathways. clearsynth.com This would quantify their incorporation into other lipid species like phospholipids (B1166683) and cholesterol esters, or their conversion into signaling molecules. The metabolism of linoleic acid, for instance, can be tracked through pathways involving cytochrome P450 enzymes. nih.gov
Lipid-Protein Interactome: Identifying proteins that directly bind to this triacylglycerol or its di- and monoacylglycerol metabolites. This can be achieved using chemical biology tools combined with mass spectrometry-based proteomics. acs.org Such interactions could reveal roles in regulating enzyme activity, protein localization, or the formation of signaling complexes.
Gene Expression Profiling: Employing transcriptomics (e.g., RNA-seq) to determine how cellular exposure to this compound alters gene expression. nih.gov This could identify regulatory networks involved in lipid metabolism, inflammation, and other cellular processes that are responsive to the specific fatty acid composition of this glycerolipid.
These studies will help to build a comprehensive model of how this specific triacylglycerol impacts cellular homeostasis, from energy storage to intricate signaling cascades. creative-proteomics.comnih.gov
Investigating Post-Translational Modifications and Glycerolipid Function
While glycerolipids themselves are not subject to post-translational modifications (PTMs), their metabolism and function are intricately linked to the PTM of proteins. frontiersin.org Future research should investigate the regulatory interplay between the enzymes that metabolize this compound and PTMs such as phosphorylation, ubiquitination, and sumoylation. nih.gov
Key research avenues include:
Regulation of Lipases: Examining how PTMs of enzymes like ATGL and HSL affect their activity towards this compound. For example, phosphorylation is a known mechanism for activating HSL and promoting the mobilization of fatty acids. libretexts.org
Control of Synthesis Enzymes: The enzymes responsible for synthesizing triacylglycerols, such as diacylglycerol acyltransferases (DGATs), are also regulated by PTMs. nih.gov Investigating this regulation could reveal how cells control the production of specific triacylglycerol species.
Lipid-Mediated PTMs: Exploring whether the fatty acids released from this glycerolipid can be used for the post-translational lipidation of proteins, such as S-acylation or N-myristoylation. frontiersin.orgcaymanchem.com This would represent a direct link between triacylglycerol breakdown and the functional modification of other proteins, affecting their localization and activity. caymanchem.com
Understanding this regulatory layer is crucial for comprehending how the storage and mobilization of this specific glycerolipid are controlled in response to cellular signals and metabolic demands.
Developing Novel Research Tools for Glycerolipid Biology
To dissect the precise functions of this compound, the development of novel chemical and biological tools is essential. nih.gov These tools would allow for the visualization and manipulation of the molecule within living cells with high spatial and temporal resolution.
Future developments should include:
Tagged Glycerolipids: Synthesizing derivatives of 1-Linoleoyl-2,3-dilinolenoylglycerol that incorporate bio-orthogonal tags, such as alkynes or azides. acs.org These tags allow for "click chemistry" reactions, enabling the attachment of fluorescent probes for imaging or affinity tags for identifying binding partners. acs.orgnih.gov
Photoswitchable and Caged Lipids: Designing light-sensitive versions of the molecule. nih.gov "Caged" derivatives could be rendered active by a flash of light at a specific time and location within a cell, allowing researchers to study the immediate downstream effects of its metabolites. Photoswitchable fatty acids derived from the glycerolipid could be used to turn signaling processes on and off with light. nih.gov
Advanced Imaging Techniques: Combining these novel probes with super-resolution microscopy and advanced mass spectrometry imaging to map the subcellular distribution of the glycerolipid and its metabolites. nih.gov This would provide unprecedented insight into its trafficking between organelles like the endoplasmic reticulum, lipid droplets, and mitochondria.
The creation of such tools will be instrumental in moving from a static understanding of glycerolipid function to a dynamic view of their role in complex cellular processes. acs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-Linoleoyl-2,3-dilinolenoyl-sn-glycerol |
| 3-Linoleoyl-1,2-dilinolenoyl-sn-glycerol |
| This compound-d5 |
| Linoleic acid |
| α-Linolenic acid |
| Diacylglycerol (DAG) |
| Phospholipids |
Q & A
Q. What are the recommended laboratory methods for synthesizing rac-1-Linoleoyl-2,3-dilinolenoylglycerol?
Synthesis typically involves regioselective acylation of glycerol using linoleic and linolenic acid derivatives. Protecting groups (e.g., isopropylidene for sn-1 hydroxyl protection) are often employed to control stereochemistry . Solvent selection is critical; ethanol or dimethylformamide (DMF) are preferred due to their ability to dissolve monoacylglycerol intermediates (~15 mg/mL solubility in ethanol) . Post-synthesis purification via column chromatography or HPLC ensures removal of diastereomeric byproducts .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR identify acyl chain positions and glycerol backbone configuration. For example, sn-1 vs. sn-3 regiochemistry is confirmed by chemical shifts of glycerol protons .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected ~875–885 Da) and fragmentation patterns .
- Chromatographic purity : HPLC with UV/ELSD detection assesses purity (>95% threshold for research-grade material) .
Q. What storage conditions optimize the stability of this compound?
- Temperature : Store at –20°C in sealed, inert containers to prevent oxidation of polyunsaturated acyl chains .
- Solvent : Dissolve in ethanol or chloroform (10–15 mg/mL) under argon to limit hydrolysis .
- Shelf life : Stability ≥4 years when stored under recommended conditions, but periodic LC-MS analysis is advised to detect degradation .
Advanced Research Questions
Q. How do stereochemical variations in this compound affect lipid bilayer dynamics in membrane studies?
The racemic mixture introduces heterogeneity in lipid packing due to sn-1 vs. sn-3 acyl chain positioning. Differential scanning calorimetry (DSC) reveals phase transition temperature variations (±2–3°C) compared to enantiopure forms. Computational modeling (e.g., molecular dynamics simulations) further predicts altered membrane curvature and permeability .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial or anti-inflammatory assays often stem from:
- Assay conditions : Lipid aggregation states (monomeric vs. micellar) impact bioavailability. Use dynamic light scattering (DLS) to characterize particle size .
- Cell line variability : Primary vs. immortalized cells may exhibit differential uptake. Include lipid trafficking inhibitors (e.g., brefeldin A) as controls .
- Batch-to-batch variability : Validate purity and composition via GC-FAME (fatty acid methyl ester analysis) for each experimental replicate .
Q. How can researchers design crystallization studies to probe polymorphic behavior of this compound?
Polymorphism studies require:
- Temperature-gradient X-ray diffraction : Resolves α, β, and β’ crystal forms by monitoring long-spacing reflections (e.g., 45–55 Å for α-phase) .
- Solvent-mediated crystallization : Compare crystal habits formed in polar (acetone) vs. nonpolar (hexane) solvents .
- Isothermal calorimetry : Quantifies enthalpy changes during phase transitions, correlating with acyl chain mobility .
Q. What methodological pitfalls arise in quantifying this compound in biological matrices?
Key challenges include:
- Matrix effects : Co-eluting lipids suppress ionization in LC-MS. Use stable isotope-labeled internal standards (e.g., C-labeled analogs) for correction .
- Hydrolysis artifacts : Rapid enzymatic degradation in serum necessitates immediate sample acidification (pH 2–3) and protease inhibition .
- Extraction efficiency : Optimize Folch or Bligh-Dyer protocols with spiked recovery controls (target >85% recovery) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
